![molecular formula C20H18N4O B14413264 (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene CAS No. 86317-70-6](/img/structure/B14413264.png)
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The presence of these functional groups makes this compound an interesting subject for research in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene typically involves the following steps:
Formation of the Diazene Group: The diazene group can be synthesized through the reduction of nitro compounds or the oxidation of hydrazines. Common reagents used in these reactions include zinc dust and acetic acid for reduction, and hydrogen peroxide or potassium permanganate for oxidation.
Formation of the Azoxy Group: The azoxy group can be synthesized through the oxidation of azo compounds. Reagents such as hydrogen peroxide or peracids are commonly used for this purpose.
Coupling Reactions: The final step involves coupling the diazene and azoxy groups with the appropriate aromatic rings. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the azoxy group can be further oxidized to form nitro compounds.
Reduction: The diazene group can be reduced to form hydrazines or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or peracids.
Reduction: Zinc dust, acetic acid, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2).
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazines or amines.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
科学的研究の応用
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s azoxy and diazene groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Azobenzene: Contains a diazene group but lacks the azoxy group.
Azoxybenzene: Contains an azoxy group but lacks the additional diazene group.
4-Methylazobenzene: Similar structure but with only one methyl group and one diazene group.
Uniqueness
(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene is unique due to the presence of both azoxy and diazene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
特性
CAS番号 |
86317-70-6 |
|---|---|
分子式 |
C20H18N4O |
分子量 |
330.4 g/mol |
IUPAC名 |
(4-methylphenyl)-[3-[(4-methylphenyl)diazenyl]phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C20H18N4O/c1-15-6-10-17(11-7-15)21-22-18-4-3-5-19(14-18)23-24(25)20-12-8-16(2)9-13-20/h3-14H,1-2H3 |
InChIキー |
RJUXTVOTTWLJHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=CC=C2)N=[N+](C3=CC=C(C=C3)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


mercury](/img/structure/B14413184.png)
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
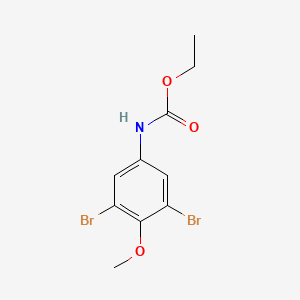
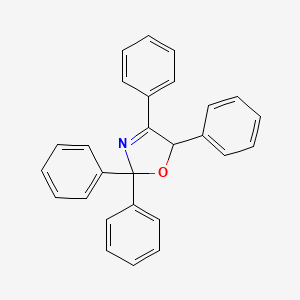
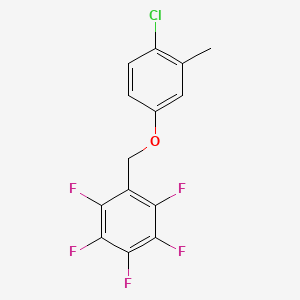

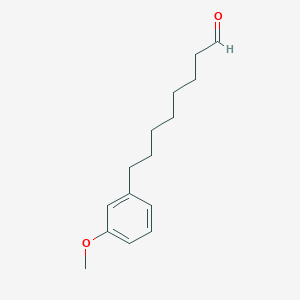
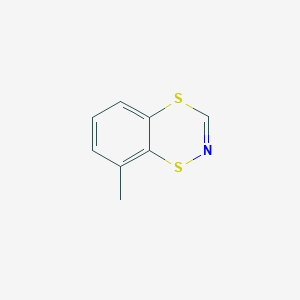
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
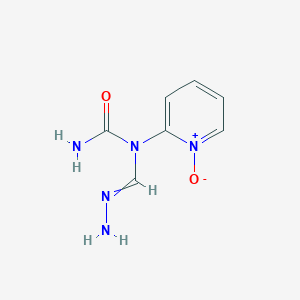

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
